![molecular formula C43H79BrO3 B14078524 5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene CAS No. 478083-71-5](/img/structure/B14078524.png)
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and three dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene typically involves the bromination of a precursor compound under specific conditions. One common method is the bromination of a benzene derivative using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium thiocyanate in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved may include signal transduction, enzyme inhibition, or activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the dodecyloxy groups.
1,4-Bis(bromomethyl)benzene: Contains two bromomethyl groups but no dodecyloxy groups.
Benzene Derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene is unique due to the presence of three dodecyloxy groups, which impart specific physical and chemical properties. These groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it distinct from other benzene derivatives .
Eigenschaften
CAS-Nummer |
478083-71-5 |
---|---|
Molekularformel |
C43H79BrO3 |
Molekulargewicht |
724.0 g/mol |
IUPAC-Name |
5-(bromomethyl)-1,2,3-tridodecoxybenzene |
InChI |
InChI=1S/C43H79BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,39H2,1-3H3 |
InChI-Schlüssel |
PXFDQEJVDJTIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.